CB1R Allosteric modulator 1

Description

Structure

3D Structure

Properties

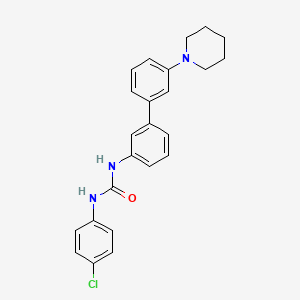

Molecular Formula |

C24H24ClN3O |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-[3-(3-piperidin-1-ylphenyl)phenyl]urea |

InChI |

InChI=1S/C24H24ClN3O/c25-20-10-12-21(13-11-20)26-24(29)27-22-8-4-6-18(16-22)19-7-5-9-23(17-19)28-14-2-1-3-15-28/h4-13,16-17H,1-3,14-15H2,(H2,26,27,29) |

InChI Key |

IHEWBSPQLGLBRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of the Prototypical CB1R Allosteric Modulator ORG27569

This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of ORG27569, a foundational allosteric modulator of the Cannabinoid Type 1 Receptor (CB1R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoid pharmacology and G-protein coupled receptor (GPCR) modulation. ORG27569, also referred to as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, was one of the first allosteric modulators of the CB1R to be identified and has been instrumental in understanding the complexities of allosteric modulation of this receptor.[1]

Discovery of ORG27569

ORG27569 was first reported in 2005 by Price and colleagues as part of a series of indole-2-carboxamide derivatives developed by Organon Research.[1][2] The discovery of this compound marked a significant milestone in cannabinoid research, providing a novel chemical tool to probe the function of the CB1R beyond the orthosteric binding site utilized by classical cannabinoid agonists and antagonists.[1]

Synthesis of ORG27569

The synthesis of ORG27569 and its analogs generally involves the coupling of a substituted indole-2-carboxylic acid with a corresponding phenethylamine (B48288) derivative. While the seminal paper by Price et al. (2005) does not provide a detailed synthetic protocol, subsequent structure-activity relationship (SAR) studies on related indole-2-carboxamides have elucidated a general synthetic route. The synthesis of ORG27569 can be achieved through the coupling of 5-chloro-3-ethyl-indole-2-carboxylic acid with 2-(4-(piperidin-1-yl)phenyl)ethanamine.[3]

Pharmacological Characterization

ORG27569 exhibits a unique and complex pharmacological profile at the CB1R. It is classified as a negative allosteric modulator (NAM) with respect to G-protein signaling, yet it acts as a positive allosteric modulator (PAM) for agonist binding.[4][5] This paradoxical behavior has been a subject of extensive research and has revealed the potential for biased signaling through allosteric modulation of the CB1R.[6]

Data Presentation

The following tables summarize the quantitative data for ORG27569 from various in vitro assays.

Table 1: Binding Affinity and Cooperativity of ORG27569 at the CB1R

| Parameter | Orthosteric Ligand | Value | Assay Type | Reference |

| pEC50 | - | 8.24 | Functional Assay | [7] |

| pKb | [3H]CP55,940 (agonist) | 5.67 | Radioligand Binding | [7] |

| pKb | [3H]SR141716A (inverse agonist) | 5.95 | Radioligand Binding | [7] |

| Functional Inhibition (pKb) | - | 7.57 | In vitro functional assay | [7] |

| KB (nM) | [3H]CP55,940 | 217.3 | Radioligand Binding | [5] |

| α (cooperativity factor) | [3H]CP55,940 | >1 (Positive) | Radioligand Binding | [8] |

Table 2: Functional Activity of ORG27569 in G-Protein Signaling Assays

| Assay | Agonist | Effect of ORG27569 | Quantitative Measure | Reference |

| [35S]GTPγS Binding | CP55,940 | Inhibition (NAM) | Decreases Emax | [5] |

| cAMP Accumulation | CP55,940 | Antagonizes agonist-induced cAMP inhibition | pEC50 = 6.75 | [9] |

Table 3: Effect of ORG27569 on ERK1/2 Phosphorylation

| Assay | Condition | Effect of ORG27569 | Reference |

| ERK1/2 Phosphorylation | Alone | Agonist (increases phosphorylation) | [4] |

| ERK1/2 Phosphorylation | With CP55,940 | Enhances agonist-induced phosphorylation (PAM) | [2] |

| ERK1/2 Phosphorylation (Basal) | Alone | Inverse Agonist (reduces basal phosphorylation) | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ORG27569 and its effect on the binding of an orthosteric radioligand to the CB1R.[11]

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.[11] The cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[11]

-

Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled ORG27569.[11]

-

Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[11]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation counting.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1R, providing an indication of the functional efficacy of the ligands.[6]

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing CB1R are prepared.[6]

-

Assay Conditions: The assay is conducted in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS. The reaction mixture includes the membranes, an orthosteric agonist (e.g., CP55,940), and varying concentrations of ORG27569.[6]

-

Incubation: The reaction is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS.[6]

-

Scintillation Counting: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.[6]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of CB1R activation.

-

Cell Culture: HEK293 cells stably expressing human CB1R are cultured to an appropriate density.

-

Assay Setup: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

Treatment: Cells are treated with a CB1R agonist (e.g., CP55,940) in the presence or absence of varying concentrations of ORG27569.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay or a BRET-based biosensor.[1]

ERK1/2 Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be modulated by CB1R signaling.

-

Cell Culture and Starvation: Cells expressing CB1R are grown to confluence and then serum-starved for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

-

Treatment: The cells are then treated with ORG27569 alone or in combination with a CB1R agonist for a short period (e.g., 5-15 minutes).

-

Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

Western Blotting or ELISA: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting or a specific ELISA kit. The ratio of phosphorylated to total ERK1/2 indicates the level of pathway activation.[4]

Mandatory Visualization

Signaling Pathways

References

- 1. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Org 27569 | CB1 Receptors | Tocris Bioscience [tocris.com]

- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Pharmacological Profile of ORG27569: A CB1R Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cannabinoid type 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) that is highly expressed in the central nervous system and plays a crucial role in various physiological processes. Allosteric modulation of CB1R presents a promising therapeutic strategy, offering the potential for enhanced selectivity and safety compared to orthosteric ligands. This document provides a comprehensive overview of the pharmacological profile of ORG27569, one of the first and most extensively studied CB1R allosteric modulators.

Introduction to ORG27569

ORG27569, with the chemical name {5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide}, was one of the initial allosteric modulators identified for the CB1 receptor.[1][2] It exhibits a complex pharmacological profile, acting as a positive allosteric modulator (PAM) of agonist binding while functionally behaving as a negative allosteric modulator (NAM) in several signaling assays.[3][4] This dual activity has made ORG27569 a critical tool for understanding the nuances of CB1R allosteric modulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological effects of ORG27569 on CB1R.

Table 1: Effects on Orthosteric Ligand Binding

| Orthosteric Ligand | Assay Type | Effect of ORG27569 | Quantitative Value | Reference |

| [3H]CP55,940 | Saturation Binding | Increased Bmax | - | [5][6] |

| [3H]CP55,940 | Kinetic Binding | Slowed dissociation rate | - | [7] |

| [3H]CP55,940 | Equilibrium Binding | Increased binding affinity | - | [3] |

| Anandamide (AEA) | Functional Assays | Antagonized inhibition of cAMP | - | [7] |

| WIN55,212-2 | Functional Assays | Antagonized inhibition of cAMP | - | [7] |

| HU-210 | Binding Assays | Close to neutral cooperativity | - | [5] |

| Δ9-THC | Binding Assays | Close to neutral cooperativity | - | [5] |

| 2-AG | Binding Assays | Close to neutral cooperativity | - | [5] |

Table 2: Functional Activity in Signaling Pathways

| Signaling Pathway | Agonist | Effect of ORG27569 | Potency (pEC50/pIC50) | Reference |

| cAMP Inhibition | CP55,940 | Inhibition of agonist-induced inhibition | pEC50 = 6.75 ± 0.06 | [1] |

| Gαs-mediated cAMP Stimulation (in PTX-treated cells) | CP55,940 | Complete inhibition | - | [1] |

| GIRK Channel Activation | CP55,940 | No effect on potency or maximal effect | pEC50 = 8.7 ± 0.1 | [1] |

| Receptor Internalization | CP55,940 | Inhibition of agonist-induced internalization | pEC50 = 5.32 ± 0.24 | [1] |

| GTPγS Binding | CP55,940 | Abatement of receptor response | - | [3] |

| β-arrestin Recruitment | - | Promotes β-arrestin-1 mediated signaling | - | [5] |

| ERK1/2 Phosphorylation | - | Can act as an allosteric agonist, increasing phosphorylation | - | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by ORG27569 and a typical experimental workflow for its characterization.

Caption: CB1R signaling pathways modulated by ORG27569.

Caption: Experimental workflow for characterizing a CB1R allosteric modulator.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the effect of ORG27569 on the binding of an orthosteric radioligand (e.g., [3H]CP55,940) to CB1R.

Materials:

-

HEK293 cells expressing human CB1R (hCB1R) or mouse brain membranes.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 3 mg/mL BSA, pH 7.4).

-

[3H]CP55,940 radioligand.

-

ORG27569.

-

Non-specific binding control (e.g., high concentration of a non-labeled CB1R agonist like WIN55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Saturation Binding:

-

Incubate a fixed amount of membrane protein with increasing concentrations of [3H]CP55,940 in the absence or presence of a fixed concentration of ORG27569.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine Bmax (maximum number of binding sites) and Kd (dissociation constant) by non-linear regression analysis.

-

-

Kinetic (Dissociation) Binding:

-

Associate [3H]CP55,940 with the membranes to equilibrium.

-

Initiate dissociation by adding a large excess of a non-labeled agonist in the absence or presence of ORG27569.

-

At various time points, filter aliquots and measure the remaining bound radioactivity.

-

Calculate the dissociation rate constant (koff).

-

cAMP Accumulation Assay

Objective: To measure the effect of ORG27569 on agonist-mediated inhibition of adenylyl cyclase.

Materials:

-

HEK293 cells expressing hCB1R.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (to stimulate adenylyl cyclase).

-

CB1R agonist (e.g., CP55,940).

-

ORG27569.

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubate cells with ORG27569 or vehicle for a specified time (e.g., 15 minutes).

-

Add the CB1R agonist in the presence of a fixed concentration of forsklin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Calculate the potency (EC50) and efficacy of the agonist in the presence and absence of ORG27569.

β-Arrestin Recruitment Assay

Objective: To assess the ability of ORG27569 to promote or inhibit agonist-induced β-arrestin recruitment to CB1R.

Materials:

-

Cells co-expressing CB1R and a β-arrestin fusion protein (e.g., PathHunter β-arrestin cells).

-

CB1R agonist.

-

ORG27569.

-

Assay-specific detection reagents.

Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of ORG27569 or vehicle.

-

Add the CB1R agonist.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.[6]

-

Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the assay kit protocol.

-

Analyze the data to determine the effect of ORG27569 on agonist-induced β-arrestin recruitment.

In Vivo Pharmacological Profile

In vivo studies with ORG27569 have revealed a complex profile. While it demonstrates the ability to reduce food intake, similar to the orthosteric antagonist/inverse agonist rimonabant, this anorectic effect was found to be independent of the CB1 receptor.[3] Furthermore, in several well-established mouse behavioral assays, ORG27569 did not elicit typical CB1-mediated effects on its own, nor did it effectively alter the actions of orthosteric agonists like anandamide, CP55,940, and Δ9-tetrahydrocannabinol (THC).[3] These findings highlight the challenge in translating the in vitro allosteric effects of ORG27569 to predictable in vivo pharmacology and underscore the need for the development of CB1 allosteric modulators with clearer in vivo efficacy.[3]

Conclusion

ORG27569 is a foundational tool compound for the study of CB1R allosteric modulation. Its unique profile as a positive allosteric modulator of agonist binding but a negative modulator of G protein-dependent signaling has provided valuable insights into the complexities of GPCR pharmacology.[1][3] While its direct therapeutic application may be limited by a lack of clear in vivo CB1R-mediated effects, the study of ORG27569 continues to inform the design and development of novel allosteric modulators with more desirable therapeutic profiles. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug discovery.

References

- 1. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Intricate Dance of Allostery: A Technical Guide to the Structure-Activity Relationship of the CB1 Receptor Modulator Org27569

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid type 1 receptor (CB1R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of a myriad of physiological processes, including pain perception, appetite, mood, and memory. While direct-acting orthosteric agonists and antagonists of CB1R have therapeutic potential, their clinical utility has been hampered by undesirable side effects, such as psychoactivity and psychiatric disturbances. Allosteric modulators, which bind to a topographically distinct site from the endogenous ligand binding pocket, offer a more nuanced approach to modulating CB1R activity. By subtly altering the receptor's conformation, these molecules can fine-tune the effects of endogenous cannabinoids, presenting a promising strategy for developing safer and more selective therapeutics.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Org27569, a prototypical negative allosteric modulator (NAM) of the CB1R. We will delve into the quantitative data that defines its pharmacological profile, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways it influences.

Structure-Activity Relationship of Org27569 and its Analogs

Org27569, with the chemical name 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, serves as a foundational scaffold for understanding the SAR of indole-2-carboxamide-based CB1R allosteric modulators.[1] Systematic modifications of this core structure have revealed key determinants of binding affinity, cooperativity with orthosteric ligands, and functional activity.

Core Structural Features and Key Modifications

The indole-2-carboxamide scaffold is central to the allosteric modulation of CB1R by this class of compounds.[2] SAR studies have primarily focused on three regions: the C3 and C5 positions of the indole (B1671886) ring and the terminal amino group on the phenethyl moiety.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for Org27569 and a selection of its analogs, highlighting the impact of structural modifications on their interaction with the CB1R.

Table 1: Allosteric Modulatory Properties of Org27569 Analogs on Agonist ([³H]CP55,940) Binding

| Compound | R1 (C3 of Indole) | R2 (C5 of Indole) | R3 (Terminal Amine) | KB (nM) | α (Cooperativity Factor) | Reference |

| Org27569 | Ethyl | Cl | Piperidinyl | 167.3 | 16.55 | [3] |

| Analog 1 | H | Cl | Piperidinyl | >1000 | - | [4] |

| Analog 2 | Methyl | Cl | Piperidinyl | 250 | 10.5 | [4] |

| Analog 3 | Propyl | Cl | Piperidinyl | 150 | 18.2 | [4] |

| Analog 4 | Ethyl | F | Piperidinyl | 180 | 15.8 | [4] |

| Analog 5 | Ethyl | H | Piperidinyl | >1000 | - | [4] |

| Analog 6 | Ethyl | Cl | Dimethylamino | 210 | 14.3 | [4] |

| 11j | Pentyl | Cl | Dimethylamino | 167.3 | 16.55 | [3] |

KB represents the equilibrium dissociation constant for the allosteric modulator. A lower KB indicates higher binding affinity. α represents the cooperativity factor, where α > 1 indicates positive cooperativity with the agonist. Data is compiled from multiple sources.[3][4]

Table 2: Functional Activity of Org27569 Analogs as Negative Allosteric Modulators

| Compound | R1 (C3 of Indole) | R2 (C5 of Indole) | R3 (Terminal Amine) | IC50 (nM) (Calcium Mobilization) | Reference |

| Org27569 | Ethyl | Cl | Piperidinyl | 853 | [4] |

| Analog 7 | H | Cl | Piperidinyl | >10000 | [4] |

| Analog 8 | Methyl | Cl | Piperidinyl | 950 | [4] |

| Analog 9 | Propyl | Cl | Piperidinyl | 560 | [4] |

| Analog 10 | Ethyl | F | Piperidinyl | 790 | [4] |

| Analog 11 | Ethyl | Cl | Diethylamino | 250 | [4] |

| 45 | Methyl | Cl | Diethylamino | 79 | [5] |

IC50 values represent the concentration of the modulator that inhibits 50% of the maximal response induced by an orthosteric agonist (e.g., CP55,940). A lower IC50 indicates greater potency as a NAM. Data is from calcium mobilization assays.[4][5]

Key SAR Insights:

-

C3 Position of the Indole Ring: The presence and nature of the alkyl substituent at the C3 position are critical for both binding affinity and allosteric modulation. A short alkyl chain, such as ethyl or propyl, is generally favored for potent activity.[4] The highly potent modulator 11j features a pentyl group at this position, suggesting that a longer alkyl chain can be well-tolerated and even enhance activity.[3]

-

C5 Position of the Indole Ring: A halogen substituent, particularly chloro or fluoro, at the C5 position of the indole ring significantly enhances the potency of these allosteric modulators.[4][5] Removal of this halogen results in a dramatic loss of activity.[4]

-

Terminal Amine Moiety: The nature of the terminal amine on the phenethyl side chain influences potency. While the piperidinyl group of Org27569 is effective, substitution with smaller dialkylamino groups, such as dimethylamino or diethylamino, can lead to increased potency.[4] Compound 45, the most potent analog in the calcium mobilization assay, incorporates a diethylamino group.[5]

Experimental Protocols

Accurate characterization of CB1R allosteric modulators requires a suite of well-defined in vitro assays. The following sections provide detailed methodologies for key experiments used to determine the pharmacological profile of compounds like Org27569.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of the allosteric modulator and its effect on the binding of an orthosteric ligand to the CB1R.

Objective: To determine the equilibrium dissociation constant (KB) of the allosteric modulator and its cooperativity (α) with a radiolabeled orthosteric agonist (e.g., [³H]CP55,940).

Materials:

-

Cell membranes prepared from cells stably expressing human CB1R (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP55,940.

-

Unlabeled orthosteric ligand (for determining non-specific binding, e.g., CP55,940).

-

Allosteric modulator (e.g., Org27569).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following to the appropriate wells:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Assay buffer, radioligand, excess unlabeled orthosteric ligand, and cell membranes.

-

Allosteric Modulator Effect: Assay buffer, radioligand, varying concentrations of the allosteric modulator, and cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. The KB and α values for the allosteric modulator can be determined by non-linear regression analysis of the binding data using appropriate allosteric models.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1R, providing a direct measure of the functional efficacy of the allosteric modulator.

Objective: To assess the effect of the allosteric modulator on agonist-stimulated G protein activation.

Materials:

-

Cell membranes expressing CB1R.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

CB1R agonist (e.g., CP55,940).

-

Allosteric modulator.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as in the radioligand binding assay. Prepare solutions of agonist, allosteric modulator, GDP, and [³⁵S]GTPγS in assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Cell membranes (20-50 µg protein/well).

-

GDP (final concentration 10-30 µM).

-

Varying concentrations of the CB1R agonist.

-

Fixed concentration(s) of the allosteric modulator (or vehicle).

-

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific [³⁵S]GTPγS binding and plot concentration-response curves for the agonist in the presence and absence of the allosteric modulator. For a NAM like Org27569, a decrease in the Emax and/or a rightward shift in the EC50 of the agonist is expected.

cAMP Accumulation Assay

This assay measures the downstream consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the effect of the allosteric modulator on agonist-mediated inhibition of cAMP production.

Materials:

-

Whole cells stably expressing CB1R (e.g., HEK293 or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

CB1R agonist.

-

Allosteric modulator.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Modulator Incubation: Add varying concentrations of the allosteric modulator or vehicle to the cells and incubate for 15-30 minutes.

-

Stimulation: Add the CB1R agonist in the presence of a fixed concentration of forskolin (typically a concentration that elicits ~80% of its maximal response).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Generate concentration-response curves for the agonist's inhibition of forskolin-stimulated cAMP accumulation in the presence and absence of the allosteric modulator. A NAM will attenuate the inhibitory effect of the agonist.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay investigates the modulator's effect on downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. Org27569 has been shown to exhibit biased signaling, inhibiting G protein-dependent pathways while potentially modulating others like the ERK pathway.[6]

Objective: To measure the effect of the allosteric modulator on agonist-induced phosphorylation of ERK1/2.

Materials:

-

Whole cells expressing CB1R.

-

Serum-free cell culture medium.

-

CB1R agonist.

-

Allosteric modulator.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Culture and Serum Starvation: Culture cells to 80-90% confluency and then serum-starve overnight to reduce basal ERK phosphorylation.

-

Treatment: Pre-treat cells with the allosteric modulator or vehicle for a defined period, followed by stimulation with the CB1R agonist for various time points (e.g., 5, 10, 20 minutes).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with the primary antibody against pERK.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for pERK and total ERK. The ratio of pERK to total ERK is calculated to determine the level of ERK activation.

Signaling Pathways and Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the CB1R and the proposed mechanism of action for a negative allosteric modulator like Org27569.

Conclusion

Org27569 and its analogs have provided a critical framework for understanding the structure-activity relationships of indole-2-carboxamide-based negative allosteric modulators of the CB1 receptor. The intricate interplay between the substituents on the indole core and the phenethyl side chain dictates the affinity, cooperativity, and functional activity of these compounds. The detailed experimental protocols and signaling pathway visualizations presented in this guide offer a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug discovery. The continued exploration of the SAR of CB1R allosteric modulators holds immense promise for the development of novel therapeutics with improved safety and efficacy profiles for a range of neurological and psychiatric disorders.

References

- 1. Org 27569 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Kinetics of ZCZ011: A Technical Guide to a CB1R Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics and pharmacological profile of ZCZ011, a well-characterized positive allosteric modulator (PAM) and ago-allosteric modulator (ago-PAM) of the Cannabinoid Receptor 1 (CB1R). This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the associated signaling pathways, offering a comprehensive resource for researchers in cannabinoid pharmacology and drug discovery.

Executive Summary

ZCZ011 represents a significant tool in the study of CB1R modulation, exhibiting both the ability to enhance the binding and efficacy of orthosteric agonists and to activate the receptor directly. This dual functionality provides a unique pharmacological profile that is distinct from traditional orthosteric ligands. This guide will delve into the specifics of its interaction with CB1R, providing a foundational understanding for further research and development in this area.

Data Presentation: Quantitative Pharmacology of ZCZ011

The following tables summarize the key in vitro pharmacological parameters of ZCZ011 at the human CB1 receptor (hCB1R).

Table 1: Allosteric Modulation of Orthosteric Agonist Binding

| Radioligand | Assay Type | ZCZ011 Parameter | Value | Cell/Tissue System |

| [³H]CP55,940 | Equilibrium Binding | pEC₅₀ | 6.90 ± 0.23 | Mouse brain membranes |

| Eₘₐₓ | 207% (of basal) | |||

| [³H]WIN55212 | Equilibrium Binding | pEC₅₀ | 6.31 ± 0.33 | Mouse brain membranes |

| Eₘₐₓ | 225% (of basal) |

Note: ZCZ011 was found to increase the Bmax for [³H]CP55,940 and [³H]WIN55212 without significantly affecting the Kd[1].

Table 2: Intrinsic Agonist Activity of ZCZ011 in Functional Assays

| Functional Assay | Parameter | Value | Cell System |

| cAMP Inhibition | Eₘₐₓ | 63.7 ± 1.7% | hCB1R-expressing HEK293 cells |

| G-Protein Dissociation (TRUPATH BRET) | pEC₅₀ | 6.11 ± 0.07 | hCB1R-expressing HEK293 cells |

| Eₘₐₓ | 132.60 ± 11.12 (relative to THC) | ||

| β-Arrestin 2 Translocation (BRET) | pEC₅₀ | 5.09 ± 0.09 | hCB1R-expressing HEK293 cells |

| Eₘₐₓ | 64.17 ± 8.09 (relative to THC) | ||

| Receptor Internalization | pEC₅₀ | 5.87 ± 0.06 | hCB1R-expressing HEK293 cells |

| Efficacy | Higher than THC |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Purpose: To determine the effect of ZCZ011 on the binding of a radiolabeled orthosteric agonist to CB1R.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing hCB1R or from mouse brain tissue.

-

Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of the radiolabeled orthosteric agonist (e.g., [³H]CP55,940 at a concentration near its Kd).

-

Compound Addition: Add varying concentrations of ZCZ011 to the wells. For determination of non-specific binding, a high concentration of an unlabeled orthosteric agonist is added to a subset of wells.

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the pEC₅₀ and Eₘₐₓ values for ZCZ011's effect on radioligand binding.

G-Protein Dissociation BRET Assay (TRUPATH)

Purpose: To measure the intrinsic agonist activity of ZCZ011 by monitoring G-protein activation.

Protocol:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for hCB1R and a BRET-based G-protein sensor (e.g., Gαi1-Rluc8 and Gβ3-GFP2).

-

Plating: Plate the transfected cells in a white, clear-bottom 96-well microplate.

-

Substrate Addition: Prior to the assay, add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well and incubate.

-

Baseline Reading: Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emissions.

-

Compound Addition: Add varying concentrations of ZCZ011 to the wells.

-

Kinetic Reading: Immediately begin measuring the BRET signal kinetically over a period of time (e.g., 30 minutes).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates G-protein dissociation. Plot the change in BRET ratio against the log of the ZCZ011 concentration to determine pEC₅₀ and Eₘₐₓ.

β-Arrestin Recruitment Assay (PathHunter)

Purpose: To quantify the recruitment of β-arrestin to the CB1R upon stimulation by ZCZ011.

Protocol:

-

Cell Culture: Use a commercially available cell line (e.g., PathHunter U2OS hCB1R β-arrestin cells) that co-expresses the hCB1R fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA).

-

Plating: Plate the cells in a white-walled 96-well microplate and incubate overnight.

-

Compound Addition: Add varying concentrations of ZCZ011 to the wells and incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Detection: Add the PathHunter detection reagent, which contains the enzyme substrate, and incubate at room temperature in the dark.

-

Luminescence Reading: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Analyze the data using non-linear regression to determine the pEC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

CB1R Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the CB1 receptor that are modulated by allosteric modulators like ZCZ011.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a CB1R allosteric modulator like ZCZ011.

References

A Technical Guide to Positive vs. Negative Allosteric Modulation of the Cannabinoid Receptor 1 (CB1R)

For Researchers, Scientists, and Drug Development Professionals

The Cannabinoid Receptor 1 (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a critical therapeutic target for a multitude of disorders, including pain, neurodegenerative diseases, and substance abuse.[1][2] However, the clinical utility of direct-acting orthosteric agonists and antagonists has been hampered by significant side effects, such as psychoactivity and depression.[1][2] Allosteric modulation, which involves the binding of ligands to a site topographically distinct from the orthosteric binding pocket, offers a promising alternative approach to fine-tune CB1R signaling, potentially mitigating these adverse effects.[1][2][3] This guide provides an in-depth technical overview of positive and negative allosteric modulation of CB1R, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Concepts: Positive vs. Negative Allosteric Modulation

Allosteric modulators do not possess intrinsic efficacy at the receptor but rather influence the binding and/or signaling of orthosteric ligands, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[4][5]

-

Positive Allosteric Modulators (PAMs) enhance the affinity and/or efficacy of orthosteric agonists.[6] This can lead to a potentiation of endocannabinoid signaling in a spatially and temporally restricted manner, offering a more nuanced therapeutic effect.[2][3]

-

Negative Allosteric Modulators (NAMs) reduce the affinity and/or efficacy of orthosteric agonists.[7] This can be beneficial in conditions where dampening excessive endocannabinoid tone is desired.

-

Silent Allosteric Modulators (SAMs) bind to an allosteric site and can competitively block the binding of other allosteric modulators without affecting orthosteric ligand binding or efficacy on their own.

-

Ago-PAMs are a subclass of PAMs that also possess intrinsic agonist activity at the allosteric site.[8]

A key advantage of allosteric modulators is their potential for "biased signaling," where they selectively modulate certain downstream signaling pathways over others, which could separate therapeutic benefits from unwanted side effects.[4][9][10][11]

Quantitative Data on CB1R Allosteric Modulators

The following tables summarize quantitative data for well-characterized positive and negative allosteric modulators of CB1R. It is important to note that the effects of allosteric modulators can be "probe-dependent," meaning their observed activity can vary depending on the specific orthosteric ligand used in the assay.[3]

Table 1: Positive Allosteric Modulators (PAMs) of CB1R

| Modulator | Orthosteric Ligand | Assay Type | Effect | Quantitative Data (EC50, Ki, % increase) | Reference |

| ZCZ011 | CP55,940 | G protein dissociation | Potentiation of efficacy | - | [12] |

| AEA | G protein dissociation, ERK1/2 phosphorylation, β-arrestin 2 translocation | Increased potency and efficacy | - | [8] | |

| GAT229 | CP55,940 | G protein dissociation | Potentiation of efficacy | - | [12] |

| AEA | G protein dissociation, ERK1/2 phosphorylation, β-arrestin 2 translocation | Increased potency and efficacy | - | [8] | |

| ABD1236 | AEA | G protein dissociation, ERK1/2 phosphorylation, β-arrestin 2 translocation | Increased potency and efficacy | - | [8] |

| GAT211 | - | - | Synergistic anti-allodynic effects with FAAH and MGL inhibitors | - | [13] |

| Lipoxin A4 | - | In vivo antinociception | Cardinal signs of CB1 activation | - | [6] |

Table 2: Negative Allosteric Modulators (NAMs) of CB1R

| Modulator | Orthosteric Ligand | Assay Type | Effect | Quantitative Data (IC50, pIC50, % inhibition) | Reference |

| Org27569 | CP55,940 | [35S]GTPγS binding | Reduction in Emax | - | [14] |

| WIN55,212-2 | [35S]GTPγS binding | Reduction in Emax | - | [14] | |

| Cannabinoid agonists | cAMP inhibition | Blockade | - | [9][10] | |

| PSNCBAM-1 | CP55,940 | [35S]GTPγS binding | Reduction in Emax | - | [14] |

| WIN55,212-2 | [35S]GTPγS binding | Reduction in Emax | - | [14] | |

| CP55,940 | Calcium mobilization | Inhibition | pIC50 similar to Org27569 | [15] | |

| Cannabidiol (CBD) | 2-AG, THC | PLCβ3 and ERK1/2 signaling | Reduced efficacy and potency | - | [16] |

| GAT358 | Morphine | Opioid-induced dopamine (B1211576) release and reward | Blockade | - | [17] |

| Formalin-induced nociception | Reduction in phase 2 nociceptive behaviors | - | [18] | ||

| Pepcan-12 | 2-AG | DSE in autaptic hippocampal neurons | Attenuation | - | [19] |

Table 3: Modulators with Mixed PAM/NAM Properties

| Modulator | Orthosteric Ligand | Assay Type | Effect | Quantitative Data | Reference |

| Org27569 | CP55,940 | [3H]CP55,940 binding | Increased binding (PAM-like) | - | [20] |

| Agonists | Functional assays | Reduced efficacy (NAM-like) | - | [20] | |

| PSNCBAM-1 | CP55,940 | [3H]CP55,940 binding | Increased binding (PAM-like) | EC50 = 1.3 µM | [20][21] |

| CP55,940 | SRE assay (MAPK/ERK pathway) | Inhibition (NAM-like) | - | [21] | |

| SN15b | CP55,940 | [3H]CP55,940 binding | Increased binding (PAM-like) | - | [21] |

| CP55,940 | SRE assay (MAPK/ERK pathway) | Inhibition (NAM-like) | - | [21] | |

| SC4a | CP55,940 | [3H]CP55,940 binding | Increased binding (PAM-like) | - | [21] |

| CP55,940 | SRE assay (MAPK/ERK pathway) | Inhibition (NAM-like) | - | [21] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CB1R allosteric modulators. Below are protocols for key in vitro assays.

Radioligand Binding Assays

These assays determine the effect of an allosteric modulator on the binding of a radiolabeled orthosteric ligand to CB1R.

a) Equilibrium Saturation Binding:

-

Objective: To determine if the allosteric modulator alters the affinity (Kd) or the maximum number of binding sites (Bmax) of an orthosteric radioligand.

-

Materials:

-

Membrane preparations from cells expressing CB1R (e.g., CHO-K1 or HEK293 cells) or brain tissue.[14][21]

-

Radiolabeled orthosteric ligand (e.g., [3H]CP55,940).[7][21]

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.4).[21]

-

Allosteric modulator of interest.

-

Unlabeled orthosteric ligand for determining non-specific binding.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate varying concentrations of the radioligand with a fixed amount of membrane preparation in the presence and absence of the allosteric modulator.

-

For each concentration of radioligand, prepare parallel tubes with an excess of unlabeled orthosteric ligand to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.[21]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax values.

-

b) Kinetic Binding (Dissociation) Assays:

-

Objective: To assess the effect of the allosteric modulator on the dissociation rate (koff) of an orthosteric radioligand.

-

Procedure:

-

Pre-incubate the membrane preparation with the radioligand to allow for association.

-

Initiate dissociation by adding an excess of unlabeled orthosteric ligand in the presence or absence of the allosteric modulator.[22]

-

At various time points, filter aliquots of the incubation mixture and quantify the remaining bound radioactivity.

-

Analyze the data to determine the dissociation rate constant (koff).

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to CB1R.

-

Objective: To determine the effect of an allosteric modulator on the potency (EC50) and efficacy (Emax) of an orthosteric agonist to stimulate G protein activation.

-

Materials:

-

CB1R-expressing membrane preparations.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

GDP.

-

Orthosteric agonist (e.g., CP55,940, WIN55,212-2).[14]

-

Allosteric modulator.

-

-

Procedure:

-

Pre-incubate membranes with the allosteric modulator and GDP.

-

Add varying concentrations of the orthosteric agonist.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of [35S]GTPγS bound to the G proteins using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine EC50 and Emax values.[14]

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1R activation via Gi/o proteins.

-

Objective: To assess the impact of an allosteric modulator on the ability of an orthosteric agonist to inhibit cAMP production.

-

Materials:

-

Whole cells expressing CB1R (e.g., HEK293 or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Orthosteric agonist.

-

Allosteric modulator.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-treat cells with the allosteric modulator.

-

Stimulate the cells with forskolin in the presence of varying concentrations of the orthosteric agonist.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Analyze the data to determine the inhibitory potency (IC50) and efficacy of the agonist.

-

ERK1/2 Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, another downstream signaling cascade of CB1R.

-

Objective: To determine if an allosteric modulator affects agonist-induced phosphorylation of ERK1/2.

-

Materials:

-

Whole cells expressing CB1R.

-

Orthosteric agonist.

-

Allosteric modulator.

-

Phospho-specific antibodies against ERK1/2.

-

Detection system (e.g., Western blotting, ELISA, In-Cell Western).

-

-

Procedure:

-

Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

-

Pre-treat cells with the allosteric modulator.

-

Stimulate with the orthosteric agonist for a specific time course.

-

Lyse the cells and determine the levels of phosphorylated ERK1/2 relative to total ERK1/2 using the chosen detection method.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of CB1R signaling and a general workflow for characterizing allosteric modulators.

Caption: Basal vs. Allosterically Modulated CB1R Signaling.

Caption: Workflow for Characterizing CB1R Allosteric Modulators.

Conclusion

Allosteric modulation of CB1R presents a sophisticated and promising strategy for the development of novel therapeutics with improved safety profiles compared to traditional orthosteric ligands.[1][2] By offering the potential for fine-tuned, pathway-specific regulation of endocannabinoid signaling, allosteric modulators may unlock the full therapeutic potential of targeting the CB1 receptor.[3] A thorough understanding of the quantitative pharmacology and the application of a comprehensive suite of in vitro assays are essential for the successful discovery and development of the next generation of CB1R-targeted drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of positive and negative allosteric modulation of CB1R.

References

- 1. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulators targeting cannabinoid cb1 and cb2 receptors: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 8. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.monash.edu [research.monash.edu]

- 11. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies | MDPI [mdpi.com]

- 13. scholarworks.iu.edu [scholarworks.iu.edu]

- 14. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. realmofcaring.org [realmofcaring.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Negative allosteric modulation of CB1 cannabinoid receptor signaling suppresses opioid-mediated tolerance and withdrawal without blocking opioid antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aiming for allosterism: Evaluation of allosteric modulators of CB1 in a neuronal model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 21. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. realmofcaring.org [realmofcaring.org]

Therapeutic Potential of CB1R Allosteric Modulation: A Technical Guide

The cannabinoid receptor 1 (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a multitude of pathological conditions, including pain, neurodegenerative disorders, and obesity.[1] However, the clinical development of orthosteric ligands, which bind to the same site as endogenous cannabinoids, has been hampered by significant side effects such as psychoactivity and depression.[1][2] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by providing more precise control over downstream signaling pathways and potentially circumventing these adverse effects.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of CB1R allosteric modulation, focusing on quantitative data, experimental protocols, and key signaling pathways.

Core Concepts of CB1R Allosteric Modulation

Allosteric modulators of the CB1R can be broadly classified based on their effect on the binding and/or efficacy of orthosteric ligands.[3]

-

Positive Allosteric Modulators (PAMs) enhance the binding affinity and/or efficacy of an orthosteric agonist.[3]

-

Negative Allosteric Modulators (NAMs) reduce the binding affinity and/or efficacy of an orthosteric agonist.[3]

-

Ago-Allosteric Modulators (Ago-PAMs) exhibit intrinsic agonist activity at the allosteric site while also positively modulating the effects of an orthosteric agonist.[4]

-

Silent Allosteric Modulators (SAMs) bind to the allosteric site without affecting orthosteric ligand function but can block the effects of other allosteric modulators.

A key advantage of allosteric modulators is their potential for "biased signaling," where they selectively modulate certain downstream pathways over others.[1][3] This functional selectivity could allow for the separation of therapeutic effects from unwanted side effects.[1]

Quantitative Analysis of CB1R Allosteric Modulators

The following tables summarize quantitative data for several well-characterized CB1R allosteric modulators, providing a comparative overview of their effects in various in vitro assays.

Table 1: Negative Allosteric Modulators (NAMs) of CB1R

| Compound | Assay | Orthosteric Ligand | Parameter | Value | Reference |

| ORG27569 | [³H]SR141716A Binding | SR141716A | pKb | 5.95 | [5] |

| Agonist-stimulated [³⁵S]GTPγS | CP55,940 | pKb | 7.57 | [5] | |

| cAMP Accumulation | CP55,940 | Antagonism | Time- and concentration-dependent | [6] | |

| PSNCBAM-1 | [³⁵S]GTPγS Binding | CP55,940 | IC₅₀ | 234 nM | [7] |

| [³⁵S]GTPγS Binding | THC | Insurmountable Antagonism | - | [8] | |

| cAMP Accumulation | CP55,940 | Antagonism | Concentration-dependent | [6] | |

| GAT358 | Opioid-induced Dopamine Release | Morphine | Blockade | Effective | [9] |

Table 2: Positive and Ago-Allosteric Modulators (PAMs and Ago-PAMs) of CB1R

| Compound | Type | Assay | Orthosteric Ligand | Parameter | Value | Reference |

| ZCZ011 | Ago-PAM | [³H]CP55,940 Binding | CP55,940 | Increased Bmax | - | [10] |

| [³⁵S]GTPγS Binding | AEA | Increased Efficacy | - | [10] | ||

| β-arrestin Recruitment | AEA | Increased Efficacy | - | [10] | ||

| cAMP Accumulation | - | Agonist Activity | Yes | [11] | ||

| GAT211 | Ago-PAM | [³H]CP55,940 Binding | CP55,940 | Enhanced Binding | - | [12] |

| [³H]SR141716A Binding | SR141716A | Reduced Binding | - | [12] | ||

| Functional Assays | - | Agonist & PAM Activity | Yes | [12] | ||

| GAT228 (R-enantiomer of GAT211) | Allosteric Agonist | Functional Assays | - | Intrinsic Activity | Yes | [12] |

| GAT229 (S-enantiomer of GAT211) | PAM | Functional Assays | - | No Intrinsic Activity | Yes | [12] |

| SN15b | PAM | [³H]CP55,940 Binding | CP55,940 | EC₅₀ | 1.3 µM | [1] |

| SC4a | PAM | [³H]CP55,940 Binding | CP55,940 | EC₅₀ | 0.043 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of novel CB1R allosteric modulators.

Radioligand Binding Assays

These assays are used to determine the effect of an allosteric modulator on the binding of a radiolabeled orthosteric ligand to the CB1R.

Protocol: [³H]CP55,940 Saturation Binding Assay [13]

-

Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing human CB1R (hCB1R).

-

Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand [³H]CP55,940.

-

Binding Conditions: For each radioligand concentration, set up three conditions:

-

Total binding: Radioligand only.

-

Non-specific binding: Radioligand + a high concentration of an unlabeled CB1R agonist (e.g., WIN55,212-2).

-

Modulator effect: Radioligand + a fixed concentration of the test allosteric modulator.

-

-

Incubation: Add 20-50 µg of cell membrane preparation to each well and incubate at 30°C for 60-90 minutes.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) in the presence and absence of the allosteric modulator. A change in Bmax or Kd indicates allosteric modulation.

Functional Assays

Functional assays measure the downstream signaling consequences of CB1R activation and its modulation by allosteric compounds.

Protocol: [³⁵S]GTPγS Binding Assay [4]

-

Membrane Preparation: Prepare cell membranes from hCB1R-expressing cells.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the CB1R agonist at various concentrations.

-

Modulator Incubation: To assess the effect of the modulator, pre-incubate the membranes with the test allosteric modulator for 15-30 minutes before adding the agonist.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration and measure radioactivity as described for radioligand binding.

-

Data Analysis: Analyze the data to determine the agonist's EC₅₀ and Emax in the presence and absence of the modulator.

Protocol: cAMP Accumulation Assay [13][14]

-

Cell Culture: Culture hCB1R-expressing cells (e.g., HEK293) in a 96-well plate.

-

Starvation: Starve the cells in a serum-free medium for 2-4 hours.

-

PDE Inhibitor: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Modulator Incubation: Pre-incubate cells with various concentrations of the test allosteric modulator or vehicle for 15-30 minutes.

-

Stimulation: Add the CB1R agonist in the presence of a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF).

-

Data Analysis: Determine the agonist's IC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

Protocol: β-Arrestin Recruitment Assay [13][15]

-

Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter®) expressing hCB1R.

-

Cell Plating: Plate the cells according to the manufacturer's protocol.

-

Modulator Incubation: Pre-incubate the cells with the test allosteric modulator or vehicle.

-

Agonist Stimulation: Add the CB1R agonist and incubate for the recommended time (typically 60-90 minutes).

-

Detection: Add the detection reagents as per the manufacturer's instructions.

-

Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Determine the agonist's EC₅₀ and Emax for β-arrestin recruitment in the presence and absence of the modulator.

Protocol: ERK1/2 Phosphorylation Assay [3]

-

Cell Culture and Treatment: Culture hCB1R-expressing cells and treat them with the orthosteric agonist in the presence or absence of the allosteric modulator.

-

Pertussis Toxin (PTX) Treatment: To distinguish between G-protein-dependent and -independent signaling, treat a subset of cells with PTX to inhibit Gαi/o coupling.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Immunoblotting: Perform immunoblotting using antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

-

Data Analysis: Quantify the band intensities to determine the ratio of pERK1/2 to total ERK1/2.

In Vivo Behavioral Models

These models are essential for evaluating the therapeutic potential and potential side effects of CB1R allosteric modulators in a whole-animal context.

Protocol: Hot Plate Test for Analgesia [1]

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

-

Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking or jumping). A cut-off time (e.g., 45-60 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test allosteric modulator, vehicle, or a reference compound.

-

Post-treatment Measurement: Measure the response latency at various time points after drug administration.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE).

Protocol: Catalepsy Bar Test [1]

-

Apparatus: Use a horizontal bar raised a few inches from the surface.

-

Compound Administration: Administer the test allosteric modulator, vehicle, or a reference compound.

-

Catalepsy Assessment: Place the animal's forepaws on the bar and measure the time it remains in this immobile posture.

-

Data Analysis: An increase in the time spent on the bar indicates a cataleptic state.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding of CB1R allosteric modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. Org 27569 | CB1 Receptors | Tocris Bioscience [tocris.com]

- 6. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The great divide: Separation between in vitro and in vivo effects of PSNCBAM-based CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Org 27569 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: ZCZ011, a Cannabinoid Receptor 1 (CB1R) Ago-Positive Allosteric Modulator for the Treatment of Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuropathic pain remains a significant clinical challenge with a clear need for novel therapeutic strategies. The cannabinoid receptor 1 (CB1R) is a well-validated target for pain, but direct orthosteric agonists are hampered by psychoactive side effects and the development of tolerance. Allosteric modulation of CB1R presents a promising alternative, offering the potential to enhance endogenous cannabinoid signaling in a more spatially and temporally precise manner, thereby mitigating adverse effects. This whitepaper provides an in-depth technical overview of ZCZ011, a first-generation ago-positive allosteric modulator (ago-PAM) of CB1R, focusing on its mechanism of action, preclinical efficacy in neuropathic pain models, and detailed experimental protocols for its characterization.

Introduction: The Rationale for CB1R Allosteric Modulation in Neuropathic Pain

The endocannabinoid system is a critical regulator of pain signaling, with CB1R being one of the most abundant G-protein coupled receptors (GPCRs) in the central nervous system.[1] Activation of CB1R by endogenous ligands like anandamide (B1667382) (AEA) or synthetic agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and a reduction in neurotransmitter release, culminating in analgesia.[2] However, the widespread activation of CB1R by orthosteric agonists can lead to undesirable psychoactive effects, limiting their therapeutic utility.[1]

Positive allosteric modulators (PAMs) bind to a topographically distinct site on the receptor, inducing a conformational change that enhances the binding and/or efficacy of endogenous ligands.[1] This approach is hypothesized to offer a more refined and potentially safer therapeutic window by amplifying endocannabinoid signaling where it is most needed, without causing global receptor activation. ZCZ011 is a 2-phenylindole (B188600) derivative that has been identified as a CB1R PAM with intrinsic agonist activity (an ago-PAM).[3][4] It has shown promise in preclinical models of neuropathic pain, effectively reversing allodynia without the cannabimimetic side effects associated with direct agonists.[1][5]

In Vitro Pharmacological Profile of ZCZ011

ZCZ011 exhibits a complex in vitro pharmacological profile, acting as both an allosteric modulator and a direct agonist at the CB1R. Its effects have been characterized across various cellular signaling pathways.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of ZCZ011's activity at the human CB1 receptor (hCB1R) from in vitro assays.

Table 1: Agonist Activity of ZCZ011 at hCB1R

| Assay | Parameter | Value |

| cAMP Inhibition | pEC50 | 6.53 ± 0.10 |

| Emax (% inhibition) | 63.7 ± 1.7 | |

| β-Arrestin 2 Translocation | pEC50 | 5.09 ± 0.09 |

| Emax (% of THC) | 64.17 ± 8.09 | |

| Receptor Internalization | pEC50 | 5.87 ± 0.06 |

| Emax (min⁻¹) | 0.0156 ± 0.0024 |

Data compiled from studies in HEK293 cells expressing hCB1R.[1][5]

Table 2: Positive Allosteric Modulatory Effects of ZCZ011 on THC-Induced Signaling

| Assay | Parameter Modulated | Fold Shift with ZCZ011 |

| ERK1/2 Phosphorylation | Potency (pEC50) & Efficacy | Potentiation observed |

| β-Arrestin 2 Translocation | Potency (pEC50) & Efficacy | Potentiation observed |

| Receptor Internalization | Potency (pEC50) & Efficacy | Potentiation observed |

Note: ZCZ011 showed limited to no positive allosteric modulation in combination with CP55940 or AMB-FUBINACA in G protein dissociation or cAMP inhibition assays.[1]

Signaling Pathways

ZCZ011 modulates CB1R signaling through multiple downstream pathways. As an ago-PAM, it can directly activate the receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][3] It also promotes the recruitment of β-arrestin 2 and subsequent receptor internalization.[1][5] Furthermore, it can enhance the signaling of orthosteric agonists like THC.[1]

Figure 1. Simplified signaling pathway of CB1R modulation by ZCZ011.

Preclinical Efficacy of ZCZ011 in a Neuropathic Pain Model

The therapeutic potential of ZCZ011 for neuropathic pain has been evaluated in the chronic constriction injury (CCI) mouse model.

Quantitative In Vivo Data

Table 3: Anti-Allodynic Effects of ZCZ011 in the CCI Model of Neuropathic Pain

| Model | Behavioral Test | Treatment | Dose (mg/kg, i.p.) | Outcome |

| CCI (Mouse) | Mechanical Allodynia (von Frey) | ZCZ011 | 40 | Significant reversal of allodynia |

| CCI (Mouse) | Cold Allodynia (Acetone) | ZCZ011 | 40 | Significant reversal of allodynia |

Note: In these studies, ZCZ011 administration did not produce cannabimimetic side effects such as catalepsy, hypothermia, or locomotor depression. No tolerance was observed after repeated administration.[1][4]

Experimental Workflow

The preclinical assessment of a compound like ZCZ011 for neuropathic pain typically follows a structured workflow from surgical induction of the pain model to behavioral assessment.

Figure 2. Experimental workflow for in vivo testing of ZCZ011.

Detailed Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Mouse Model

This protocol is adapted from established methods to induce a neuropathic pain state.[6][7]

-

Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3.5% for induction, 2.0% for maintenance).

-

Surgical Preparation: Shave the dorsal aspect of the left thigh and sterilize the area with iodine and 75% ethanol.

-

Incision and Nerve Exposure: Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle. Bluntly dissect the muscle to reveal the common sciatic nerve.

-

Ligation: Carefully place two loose ligatures of 5-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Closure: Close the muscle layer and skin incision with appropriate sutures.

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover for 7-14 days for the neuropathic pain phenotype to develop and stabilize before behavioral testing.

Protocol 2: HTRF-Based cAMP Accumulation Assay

This protocol outlines the measurement of Gαi-mediated inhibition of cAMP production.[8][9]

-

Cell Culture: Culture HEK293 cells stably expressing hCB1R in DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Preparation: On the day of the assay, detach cells and resuspend them in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterase).

-

Assay Plate Preparation: Dispense a known density of cells (e.g., 5,000 cells/well) into a low-volume, white 384-well plate.

-

Compound Addition:

-

Add serial dilutions of ZCZ011 (to measure agonist effect) or a fixed concentration of ZCZ011 followed by serial dilutions of an orthosteric agonist (to measure PAM effect).

-

Include vehicle controls.

-

-

Stimulation: Add forskolin (B1673556) to all wells to a final concentration that elicits approximately 80% of its maximal response (EC₈₀), in order to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercial HTRF cAMP detection kit (e.g., from PerkinElmer or Cisbio) according to the manufacturer's instructions, using a plate reader capable of time-resolved fluorescence energy transfer.

-

Data Analysis: Convert fluorescence ratios to cAMP concentrations using a standard curve. Plot concentration-response curves and determine pEC50/pIC50 and Emax values using non-linear regression.

Protocol 3: BRET-Based β-Arrestin 2 Recruitment Assay

This protocol describes a method to quantify the recruitment of β-arrestin 2 to the activated CB1R.[10][11][12]

-

Cell Culture and Transfection: Co-transfect HEK293 cells with constructs for CB1R fused to a Renilla luciferase (RLuc) donor and β-arrestin 2 fused to a fluorescent acceptor (e.g., Venus or GFP).

-

Cell Plating: Plate the transfected cells in a 96-well, white, clear-bottom plate and grow for 24-48 hours.

-

Assay Preparation: On the day of the experiment, replace the culture medium with an assay buffer (e.g., HBSS).

-

Substrate Addition: Add the RLuc substrate (e.g., coelenterazine (B1669285) h) to all wells and incubate for 5-10 minutes.

-

Baseline Reading: Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped for BRET detection (measuring emissions at two wavelengths, e.g., ~475 nm for RLuc and ~530 nm for Venus/GFP).

-

Compound Addition: Add serial dilutions of ZCZ011 or other test compounds to the wells.

-

Kinetic Measurement: Immediately begin measuring the BRET signal kinetically over a time course (e.g., 30-60 minutes) to capture the recruitment dynamics.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the vehicle control and plot concentration-response curves to determine pEC50 and Emax values.

Conclusion and Future Directions

ZCZ011 represents a foundational tool compound for exploring the therapeutic potential of CB1R allosteric modulation. Preclinical data strongly support its efficacy in a mouse model of neuropathic pain, notably without the adverse effects that have plagued the development of orthosteric CB1R agonists.[4] Its characterization as an ago-PAM highlights the complexity of allosteric ligands and suggests that fine-tuning the balance between intrinsic agonism and positive modulation could be a key strategy for future drug development.[1][13]